methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate typically involves the reaction of methyl hydrazine hydrochloride with appropriate electrophiles . The process can be scaled up for industrial production, ensuring access to the desired compounds in larger quantities. The reaction conditions often include controlled temperatures and the use of specific solvents to achieve high yields and purity.
Analyse Chemischer Reaktionen
Methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the trifluoromethyl group or the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, including its role in drug development . In the industry, it is used in the production of materials with enhanced properties, such as increased stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate involves its interaction with specific molecular targets and pathways . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate can be compared to other similar compounds, such as methyl 3-trifluoromethylbenzoate and methyl 3-nitro-5-(trifluoromethyl)benzoate . These compounds also feature the trifluoromethyl group, but they differ in their overall structure and specific applications. The unique combination of the pyrazole ring and the trifluoromethyl group in this compound makes it particularly valuable for certain applications, such as drug development and material science.
Eigenschaften
Molekularformel |
C12H9F3N2O3 |
---|---|
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-11(19)7-3-2-4-8(5-7)17-10(18)6-9(16-17)12(13,14)15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MZSCUXWYIAKHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)CC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.